

Application Notes and Protocols: MeOSuc-AAPV-pNA for Neutrophil Elastase Activity Assessment

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Compound of Interest

Compound Name: *Meosuc-aapm-pna*

Cat. No.: *B1587369*

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These application notes provide detailed protocols for the preparation, storage, and use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate for assaying the activity of human and mouse neutrophil elastase (NE) and proteinase 3 (PR3).

Introduction

MeOSuc-AAPV-pNA is a highly sensitive and specific peptide substrate for neutrophil elastase and proteinase 3.^{[1][2][3]} Upon enzymatic cleavage by these proteases, p-nitroanilide (pNA) is released, which can be quantified by measuring the absorbance at 405-410 nm.^{[1][4]} This substrate is not significantly hydrolyzed by cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.^{[1][3]} These characteristics make MeOSuc-AAPV-pNA an invaluable tool for studying inflammatory processes and for the screening of potential neutrophil elastase inhibitors in drug discovery.^{[5][6]}

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of MeOSuc-AAPV-pNA is provided in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	70967-90-7	[7]
Molecular Formula	C ₂₇ H ₃₈ N ₆ O ₉	[7][8]
Molecular Weight	590.6 g/mol	[8][9]
Purity	≥98%	[7][8]
Solubility in DMSO	>20 mM or 30 mg/mL	[8][9]
Solubility in Methanol	1 mg/mL	
Solubility in DMF	30 mg/mL	[8][9]
Solubility in Ethanol	5 mg/mL	[8][9]
Solubility in PBS (pH 7.2)	Slightly soluble	[8][9]
λ _{max}	210, 224, 315 nm	[8][9]

Solution Preparation and Storage

Proper preparation and storage of MeOSuc-AAPV-pNA solutions are critical for obtaining reproducible experimental results.

Materials

- MeOSuc-AAPV-pNA powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)
- Sterile, nuclease-free microtubes

Protocol for Preparation of Stock Solution (10 mM)

- Equilibrate the MeOSuc-AAPV-pNA powder to room temperature before opening the vial to prevent condensation.

- Prepare a 10 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-pNA powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.91 mg of MeOSuc-AAPV-pNA in 1 mL of DMSO.
- Vortex the solution until the substrate is completely dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 50 μ L) in sterile microtubes to avoid repeated freeze-thaw cycles.

Storage and Stability

The stability of MeOSuc-AAPV-pNA is crucial for the reliability of the assay. The following storage conditions are recommended.

Storage Condition	Powder	Stock Solution in DMSO	Reference(s)
-20°C	≥ 4 years	Up to 1 month	[9] [10] [11]
-80°C	Not specified	Up to 6 months	[10] [11]

Note: For optimal performance, it is recommended to use freshly prepared dilutions from the stock solution for each experiment. Avoid storing diluted working solutions.

Experimental Protocols

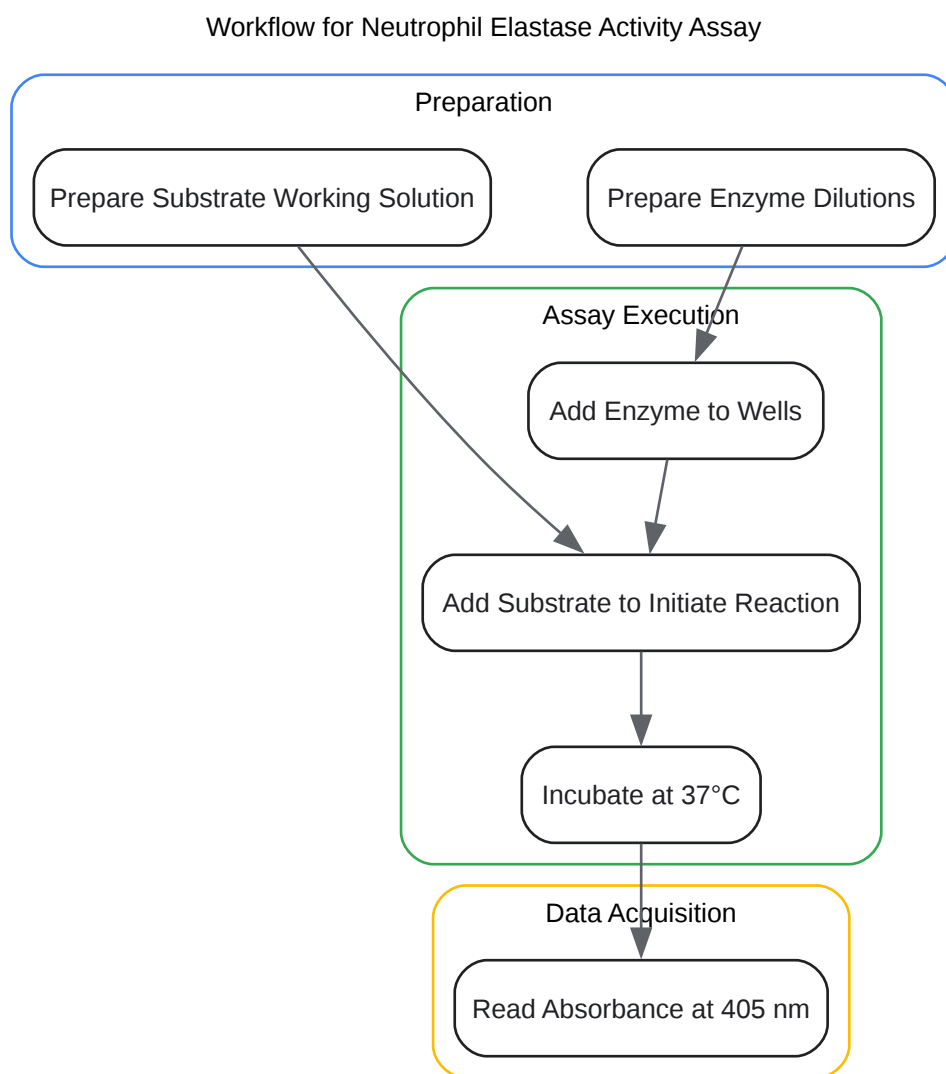
The following are detailed protocols for a neutrophil elastase activity assay and an inhibitor screening assay using MeOSuc-AAPV-pNA.

Neutrophil Elastase Activity Assay

This protocol is designed for a 96-well plate format, but can be scaled as needed.

- MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)
- Human Neutrophil Elastase (HNE)
- Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm



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Caption: Workflow for the neutrophil elastase activity assay.

- **Prepare Substrate Working Solution:** Dilute the 10 mM MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration. A common final concentration is 1 mM.

- **Prepare Enzyme Solution:** Prepare serial dilutions of human neutrophil elastase in Assay Buffer.
- **Assay Plate Setup:**
 - Add 50 μ L of Assay Buffer to the blank wells.
 - Add 50 μ L of the various enzyme dilutions to the sample wells.
- **Initiate Reaction:** Add 50 μ L of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 μ L.
- **Incubation:** Incubate the plate at 37°C for a suitable time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration.
- **Measurement:** Measure the absorbance at 405 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the blank from the absorbance of the samples. The rate of pNA formation is proportional to the elastase activity.

Neutrophil Elastase Inhibitor Screening Assay

This protocol can be used to determine the IC_{50} of potential neutrophil elastase inhibitors.

- MeOSuc-AAPV-pNA stock solution (10 mM in DMSO)
- Human Neutrophil Elastase (HNE)
- Test inhibitors at various concentrations
- Assay Buffer (0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
- 96-well clear, flat-bottom microplate
- Microplate reader



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Caption: Workflow for screening neutrophil elastase inhibitors.

- **Prepare Solutions:** Prepare the substrate working solution and enzyme solution as described in the activity assay protocol. Prepare serial dilutions of the test inhibitors in Assay Buffer.
- **Assay Plate Setup:**
 - Add 25 μ L of Assay Buffer to the control wells.
 - Add 25 μ L of the various inhibitor dilutions to the test wells.
- **Add Enzyme:** Add 25 μ L of the enzyme solution to all wells.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
- **Initiate Reaction:** Add 50 μ L of the substrate working solution to all wells. The final volume in each well will be 100 μ L.
- **Incubation:** Incubate the plate at 37°C for 30 minutes.
- **Measurement:** Measure the absorbance at 405 nm.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

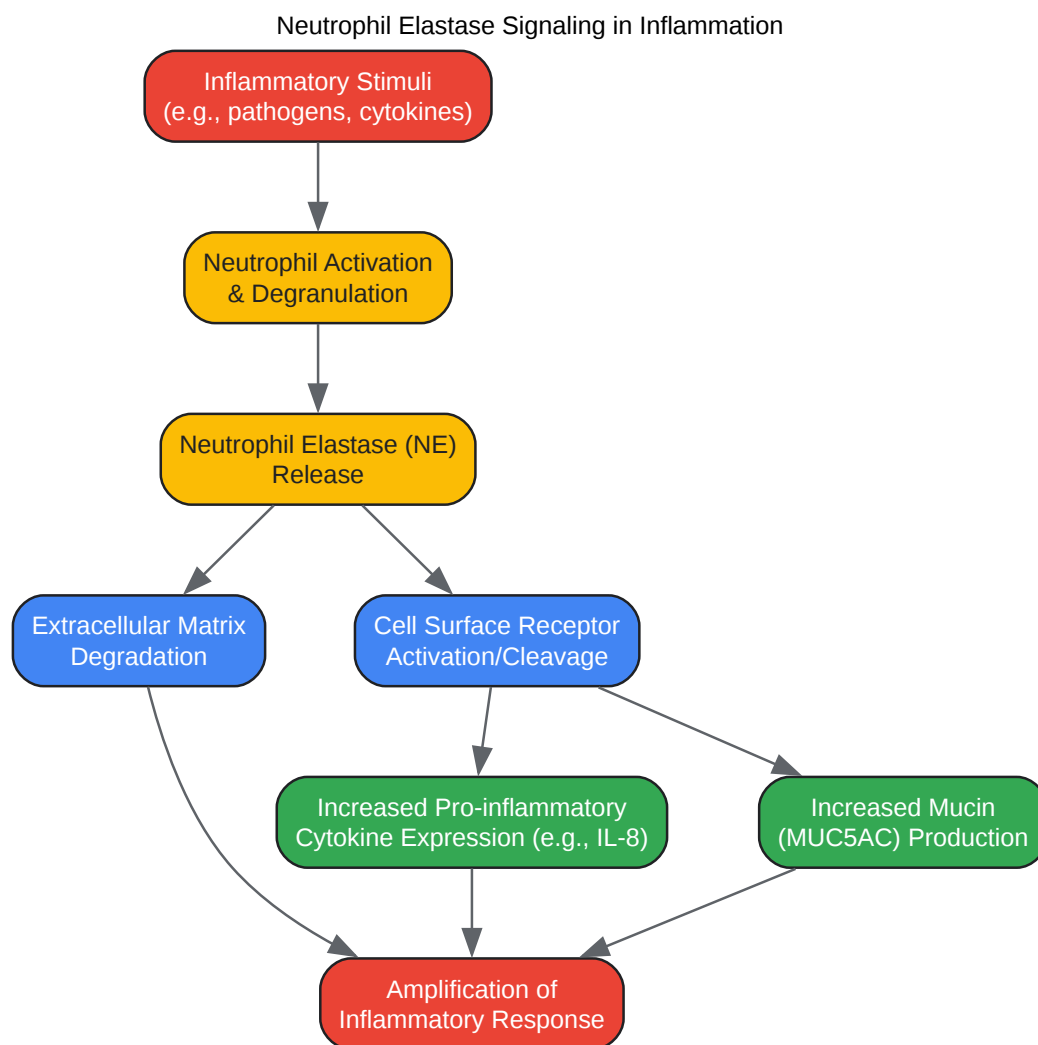
Kinetic Parameters

The following table summarizes the reported kinetic parameters for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase.

Parameter	Value	Conditions	Reference(s)
K _m	0.152 mM	Not specified	[12]
K _m	~0.2 mM	Phosphate buffer, pH 7.4, 25°C	[1]

Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix components and activate pro-inflammatory signaling pathways.



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Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

Neutrophil elastase, released from activated neutrophils in response to inflammatory stimuli, contributes to tissue remodeling through the degradation of extracellular matrix proteins.[9] It also amplifies the inflammatory response by activating cell surface receptors, leading to increased production of pro-inflammatory cytokines like IL-8 and mucins such as MUC5AC.[10] [13] This creates a self-perpetuating cycle of inflammation.[10] Furthermore, NE can influence other signaling pathways, such as the BMPR2 pathway, which is implicated in pulmonary arterial hypertension.[14]

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